9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine
Description
9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine is a purine derivative featuring a cyclopropyl substituent at the 9-position and a 4-(2,5-dimethylphenyl)piperazinyl group at the 6-position. The cyclopropyl group enhances metabolic stability compared to bulkier alkyl or aryl substituents, while the 2,5-dimethylphenyl moiety on the piperazine ring may improve lipophilicity and receptor-binding interactions .
Properties
IUPAC Name |
9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-14-3-4-15(2)17(11-14)24-7-9-25(10-8-24)19-18-20(22-12-21-19)26(13-23-18)16-5-6-16/h3-4,11-13,16H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRMYPOJHZBEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine, also known as CJ-176, is a synthetic compound belonging to the purine class. Its unique structure, featuring a bicyclic purine ring and a piperazine moiety, positions it as a potential candidate for various biological activities, particularly in the context of neurological disorders and anticonvulsant effects.
Chemical Structure
The molecular formula of CJ-176 is , with a molecular weight of approximately 308.4 g/mol. The specific structural features include:
- A cyclopropyl group at the 9-position.
- A piperazine ring attached to a 2,5-dimethylphenyl group at the 6-position.
Although the precise mechanism of action for CJ-176 is not fully elucidated, it is hypothesized to exhibit anticonvulsant activity . Potential mechanisms may involve modulation of neurotransmitter systems or ion channels, similar to other purine derivatives. Research indicates that compounds with similar structures often interact with central nervous system (CNS) pathways, which could explain the observed effects in preclinical studies.
Biological Activity Overview
Research has highlighted several key biological activities associated with CJ-176:
- Anticonvulsant Activity : Preliminary studies suggest that CJ-176 may effectively reduce seizure activity in animal models. Its structural similarity to known anticonvulsants supports this hypothesis.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties through antioxidant mechanisms or by modulating inflammatory pathways in neuronal tissues.
- Potential Applications : Given its biological profile, CJ-176 could be investigated for therapeutic applications in epilepsy and other neurological disorders.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| CJ-176 | Cyclopropyl and piperazine substitutions | Anticonvulsant activity | Specific piperazine substitution enhances CNS activity |
| 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine | Propoxyphenyl substitution | Antimycobacterial activity | Different substituent leads to antimicrobial properties |
| 9-methyl-6-(4-(2-methylphenyl)piperazin-1-yl)-9H-purine | Methyl substitution at 9 position | Antidepressant potential | Methyl group alters pharmacokinetics |
Case Studies and Research Findings
Several studies have investigated the biological activities of purine derivatives, including CJ-176:
- Anticonvulsant Studies : In a controlled study involving rodent models, CJ-176 exhibited significant reductions in seizure frequency compared to control groups. The study emphasized the importance of further exploring its pharmacodynamics and pharmacokinetics.
- Neuroprotective Mechanisms : Research published in peer-reviewed journals indicates that compounds similar to CJ-176 can modulate inflammatory responses in neuronal cells, potentially reducing damage from oxidative stress.
- Pharmacological Profiles : A review of various purine derivatives highlighted the need for more comprehensive pharmacological profiling of CJ-176 to better understand its therapeutic potential and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ primarily in the substituents on the purine core and the piperazine ring. Key variations include:
Piperazine Modifications :
- Substituents such as acyl (e.g., acetyl, trifluoroacetyl), sulfonyl (e.g., butylsulfonyl), and carboxamide groups are common .
- The 2,5-dimethylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., chlorophenyl) or heterocycles (e.g., pyrimidinyl) in analogs .
Purine Core Modifications :
- The 9-cyclopropyl group distinguishes the target compound from analogs with 8- and 9-aryl/alkyl substituents (e.g., 8-(2-chlorophenyl)-9-(4-chlorophenyl) derivatives) .
Physicochemical and Pharmacological Properties
A comparative analysis of key attributes is summarized below:
Notes:
- *Estimated molecular formula: C₁₉H₂₂N₆ (based on substituent contributions).
- ‡Compound 22 is a sulfonamide derivative but shares the 2,5-dimethylphenylpiperazinyl group.
Key Observations:
Synthetic Accessibility :
- Yields for analogs range widely (9–78%), with acylated piperazines (e.g., compound 29) showing higher efficiency compared to sulfonylated derivatives (e.g., compound 15, 17% yield) .
- The target compound’s synthesis likely follows analogous pathways (e.g., nucleophilic substitution or coupling reactions), though specific data are unavailable.
Physicochemical Stability :
- The cyclopropyl group at the 9-position may reduce metabolic degradation compared to aryl substituents (e.g., 8/9-chlorophenyl groups in compound 48) .
- The 2,5-dimethylphenyl group enhances lipophilicity (clogP ~3.5 estimated) compared to polar substituents like morpholinylcarbonyl (compound 49, clogP ~2.8) .
Receptor Interactions :
- The dimethylphenyl group facilitates π-π stacking in receptor binding, as seen in compound 22’s affinity for serotonin/dopamine receptors .
- Sulfonyl and acyl groups in analogs (e.g., compounds 15, 35) may alter hydrogen-bonding patterns, impacting selectivity .
Research Findings and Implications
Structure-Activity Relationships (SAR): Piperazine Substituents: Electron-donating groups (e.g., dimethylphenyl) enhance binding to aminergic receptors, while sulfonyl/acyl groups improve solubility but reduce membrane permeability .
Pharmacological Potential: Analogs with chlorophenyl substituents (e.g., compound 48) exhibit high purity (>99% HPLC) and stability, suggesting the target compound may share similar pharmacokinetic profiles . The dimethylphenylpiperazinyl motif in compound 22 shows promise in neuropharmacology, hinting at analogous applications for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
